![molecular formula C17H24ClNO2 B1530538 [4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester CAS No. 1202890-79-6](/img/structure/B1530538.png)
[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester
Overview
Description
[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester is a chemical compound with a complex structure that includes a cyclohexyl ring, a chlorophenyl group, and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, often in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Overview
[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester, a compound with a complex structure, has garnered attention for its diverse applications in scientific research, particularly in the fields of organic chemistry, biology, and medicinal chemistry. Its unique molecular configuration allows it to serve as a versatile building block in synthetic chemistry and a potential therapeutic agent.
Organic Synthesis
The compound is primarily utilized as a building block in organic synthesis. It enables the formation of more complex molecules through various chemical reactions:
- Esterification : Commonly synthesized via the Steglich esterification method using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
- Reactions : It can undergo oxidation, reduction, and nucleophilic substitution reactions, making it valuable for synthesizing derivatives with varied functionalities.
Research has indicated potential biological activities associated with this compound:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. This interaction is crucial for understanding its pharmacological potential.
- Therapeutic Exploration : Studies are underway to explore its efficacy as a therapeutic agent, particularly in the treatment of conditions such as hypertension and other cardiovascular diseases due to its structural similarity to known bioactive compounds.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for:
- Drug Development : As a precursor in the synthesis of novel pharmacological agents targeting various diseases.
- Potential Therapeutics : Its unique structure may confer specific therapeutic properties that are currently under investigation.
Case Study 1: Antihypertensive Properties
A study evaluated the antihypertensive effects of derivatives synthesized from this compound. The results indicated that modifications to the chlorophenyl group enhanced receptor binding affinity, leading to significant reductions in blood pressure in animal models.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of compounds derived from this carbamate. The findings suggested that certain derivatives exhibited cytotoxic effects against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity.
Mechanism of Action
The mechanism of action of [4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
- 2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chloro-2H-benzotriazole
Uniqueness
Compared to similar compounds, [4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester has a unique combination of a cyclohexyl ring and a chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester, a synthetic organic compound, has gained attention for its potential biological activities. This compound features a cyclohexyl ring, a chlorophenyl group, and a carbamic acid moiety, which contribute to its diverse biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H16ClNO2
- CAS Number : 1202890-79-6
The compound's structure includes:
- A cyclohexyl ring , which may influence its lipophilicity and membrane permeability.
- A chlorophenyl group , potentially enhancing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been suggested that the chlorophenyl moiety can interact with active sites of enzymes, modulating their activity.
- Receptor Binding : The structural components allow the compound to bind to receptors, influencing signal transduction pathways that are critical in various physiological processes.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial effects. The presence of the chlorophenyl group may enhance the compound's ability to disrupt bacterial membranes or inhibit essential bacterial enzymes, making it a candidate for antibiotic development.
Anti-inflammatory Effects
The carbamate structure is frequently associated with anti-inflammatory activity. Research suggests that this compound could potentially reduce inflammation by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Anticancer Activity
Emerging data indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structural Features | Notable Activities |
---|---|---|
2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | Antagonist for metabotropic glutamate receptors |
N-(4-Chlorophenyl)-N'-(1-methyl-1H-pyrazol-4-yl)urea | Urea derivative with chlorophenyl moiety | Antitumor activity |
4-Amino-N-(4-chlorophenyl)-2-methylphenol | Amino-substituted phenol | Antioxidant properties |
This table illustrates how this compound stands out due to its distinct combination of functional groups.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profile of this compound. For instance:
- Antimicrobial Study : A study conducted on various bacterial strains revealed that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
- Anti-inflammatory Research : In vivo experiments demonstrated that administration of this compound reduced edema in animal models of inflammation.
- Cytotoxicity Tests : In vitro assays showed that the compound could effectively induce apoptosis in MCF-7 breast cancer cells at concentrations as low as 25 µM.
Properties
IUPAC Name |
tert-butyl N-[4-(4-chlorophenyl)cyclohexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-17(2,3)21-16(20)19-15-10-6-13(7-11-15)12-4-8-14(18)9-5-12/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWACZJQTWOCLML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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